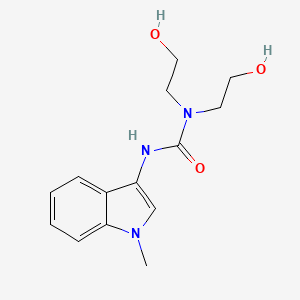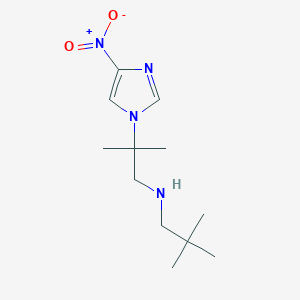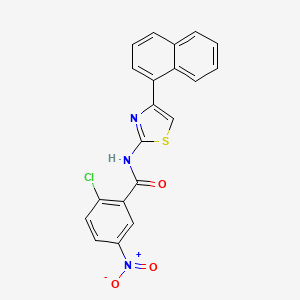
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as MEU, is a synthetic compound that has been widely studied due to its potential applications in scientific research. This compound is a derivative of indole, a heterocyclic aromatic organic compound that has been found in a variety of natural sources, including plants and animals. MEU has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. Additionally, this paper will list future directions for the study of MEU.
Mécanisme D'action
The mechanism of action of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea is not fully understood, but it has been found to selectively inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has also been found to inhibit protein kinase activity by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of protein kinase activity, and the induction of cell cycle arrest and apoptosis. 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has also been found to have a low toxicity profile, making it a promising candidate for further study as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has a number of advantages for use in lab experiments, including its selectivity for cancer cells and its low toxicity profile. However, 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has a limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the synthesis of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea can be challenging, which may limit its availability for use in lab experiments.
Orientations Futures
There are a number of future directions for the study of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea, including the development of more efficient synthesis methods, the study of its potential as an anticancer agent in vivo, and the identification of downstream targets of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea inhibition of protein kinase activity. Additionally, the development of novel fluorescent probes based on the structure of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea may have applications in the study of protein kinase signaling pathways.
Méthodes De Synthèse
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been synthesized using various methods, including the reaction of 1-methylindole-3-carboxamide with ethylene carbonate and the reaction of 1-methylindole-3-carboxamide with ethylene glycol in the presence of a base. The latter method has been found to be more efficient, with a higher yield of 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea. This method involves the reaction of 1-methylindole-3-carboxamide with potassium carbonate and ethylene glycol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea.
Applications De Recherche Scientifique
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of protein kinase activity and its use as a potential anticancer agent. 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been found to selectively inhibit the growth of cancer cells, making it a promising candidate for further study as an anticancer agent. Additionally, 1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea has been found to be a potent inhibitor of protein kinase activity, making it a valuable tool for the study of protein kinase signaling pathways.
Propriétés
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-16-10-12(11-4-2-3-5-13(11)16)15-14(20)17(6-8-18)7-9-19/h2-5,10,18-19H,6-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCZNRCEXDJHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-bis(2-hydroxyethyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2618955.png)


![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide](/img/structure/B2618961.png)
![(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2618963.png)
![[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2618966.png)


![2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2618971.png)
![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2618972.png)
![3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2618973.png)
![9-((4-(3,4-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2618975.png)
![8-(4-Ethoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2618976.png)
